1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride
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Overview
Description
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16BrClFN It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 4-bromo-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, cyclohexanone, undergoes bromination and fluorination to introduce the 4-bromo-3-fluorophenyl group.
Amination: The brominated and fluorinated intermediate is then subjected to amination using ammonia or an amine source to form the cyclohexanamine derivative.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine
- 1-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride
- 1-bromo-4-fluorobenzene
Uniqueness
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity
Properties
CAS No. |
2768332-19-8 |
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Molecular Formula |
C12H16BrClFN |
Molecular Weight |
308.62 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15BrFN.ClH/c13-10-5-4-9(8-11(10)14)12(15)6-2-1-3-7-12;/h4-5,8H,1-3,6-7,15H2;1H |
InChI Key |
RPFKGWBFZOWNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=C(C=C2)Br)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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